molecular formula C13H16FNO3 B12594381 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid CAS No. 646509-06-0

5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid

Katalognummer: B12594381
CAS-Nummer: 646509-06-0
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: OURXGNZFSAQJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid is a chemical compound known for its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid typically involves the reaction of 4-fluorophenyl ethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and signaling pathways, leading to various biochemical and physiological effects. These interactions are crucial for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid include:

Uniqueness

What sets this compound apart is its specific structure, which allows it to interact uniquely with various molecular targets. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

646509-06-0

Molekularformel

C13H16FNO3

Molekulargewicht

253.27 g/mol

IUPAC-Name

5-[2-(4-fluorophenyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C13H16FNO3/c14-11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)

InChI-Schlüssel

OURXGNZFSAQJLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.